molecular formula C12H14N2 B2441935 N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine CAS No. 1211512-65-0

N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine

Cat. No. B2441935
CAS RN: 1211512-65-0
M. Wt: 186.258
InChI Key: QNMZVNMHTVTSNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, which “N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine” is likely a part of, involves various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anticancer Activity

Indole derivatives have shown promise in the field of oncology. They have been found to possess anticancer properties, making them potential candidates for the development of new cancer therapies .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV properties. This suggests that they could be used in the development of treatments for HIV .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties. This means that they could potentially be used in the treatment of conditions caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties. This makes them potentially useful in the treatment of various bacterial and fungal infections .

Antitubercular Activity

Indole derivatives have shown potential as antitubercular agents. For example, several novel N’-((2-phenyl-1H-indol-3-yl)methylene) substituted phenyl-1H-indole-2-carbohydrazide derivatives were synthesized and screened for their in vitro antimycobacterial activity .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties. This suggests that they could be used in the development of treatments for diabetes .

properties

IUPAC Name

N-methyl-1-(1-phenylpyrrol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-13-10-12-8-5-9-14(12)11-6-3-2-4-7-11/h2-9,13H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMZVNMHTVTSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine

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